molecular formula C16H15F3N8 B2355112 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415540-67-7

2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2355112
CAS No.: 2415540-67-7
M. Wt: 376.347
InChI Key: BOHJSJJDUFFDPU-UHFFFAOYSA-N
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Description

2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Mechanism of Action

The mechanism of action of 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolylpyridazine Derivatives: Compounds with similar pyrazolylpyridazine cores but different substituents.

    Piperazine Derivatives: Molecules containing piperazine rings with various functional groups.

    Trifluoromethylpyrimidine Derivatives: Compounds with trifluoromethylpyrimidine moieties and different side chains.

Uniqueness

2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with a wide range of biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N8/c17-16(18,19)12-4-6-20-15(22-12)26-10-8-25(9-11-26)13-2-3-14(24-23-13)27-7-1-5-21-27/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJSJJDUFFDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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